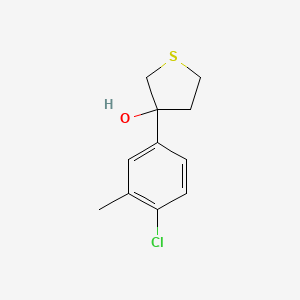

3-(4-Chloro-3-methylphenyl)thiolan-3-ol

Description

3-(4-Chloro-3-methylphenyl)thiolan-3-ol is a sulfur-containing heterocyclic compound comprising a thiolane (tetrahydrothiophene) ring substituted with a hydroxyl group at the 3-position and a 4-chloro-3-methylphenyl aromatic moiety. The molecular formula is C₁₁H₁₃ClOS, with a molecular weight of 228.73 g/mol . The thiolane ring introduces conformational flexibility, while the chloro and methyl groups on the phenyl ring influence electronic properties and steric interactions.

Properties

IUPAC Name |

3-(4-chloro-3-methylphenyl)thiolan-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13ClOS/c1-8-6-9(2-3-10(8)12)11(13)4-5-14-7-11/h2-3,6,13H,4-5,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSKNWJRPRSIFNZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C2(CCSC2)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=CC(=C1)C2(CCSC2)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chloro-3-methylphenyl)thiolan-3-ol involves several steps, including the use of specific reagents and conditions to achieve the desired product. One common method involves the reaction of a thiol compound with a methoxy-substituted aromatic compound under controlled conditions. The reaction typically requires a catalyst and is carried out at a specific temperature and pressure to ensure the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for research and development purposes.

Chemical Reactions Analysis

Types of Reactions

3-(4-Chloro-3-methylphenyl)thiolan-3-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

Reduction: Reduction reactions can convert the compound to its corresponding thiol or other reduced forms.

Substitution: The aromatic ring in this compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

3-(4-Chloro-3-methylphenyl)thiolan-3-ol has a wide range of applications in scientific research, including:

Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

Industry: Utilized in the development of new materials and as a component in various industrial processes.

Mechanism of Action

The mechanism by which 3-(4-Chloro-3-methylphenyl)thiolan-3-ol exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Shared Aromatic Substituents

N-(4-Chloro-3-methylphenyl)succinamic Acid

- Molecular Formula: C₁₁H₁₂ClNO₃

- Molecular Weight : 241.67 g/mol

- Key Features : Combines the 4-chloro-3-methylphenyl group with a succinamic acid backbone. X-ray crystallography reveals anti-conformations between the amide N–H and meta-methyl groups, with dihedral angles of 55.03° and 28.19° between the phenyl ring and amide group .

- Hydrogen Bonding : Forms centrosymmetric dimers via O–H⋯O and N–H⋯O interactions, critical for crystal packing .

- Synthesis : Prepared via reaction of 4-chloro-3-methylaniline with succinic anhydride in toluene .

Comparison :

- The hydroxyl group in thiolan-3-ol may engage in hydrogen bonding similar to the amide and carboxylic acid groups in N-(4-chloro-3-methylphenyl)succinamic acid. However, the thiolane ring’s flexibility contrasts with the rigid amide linkage in the latter.

5-{[4-Chloro-3-(trifluoromethyl)phenyl]methyl}-1,3-thiazol-2-amine

- Molecular Formula : C₁₁H₈ClF₃N₂S

- Molecular Weight : 292.70 g/mol

- Key Features : A thiazole derivative with a 4-chloro-3-(trifluoromethyl)phenyl substituent. The trifluoromethyl group enhances electron-withdrawing effects compared to the methyl group in thiolan-3-ol .

- Solubility : Slightly soluble in DMSO and chloroform .

Comparison :

- The aromatic substituent’s electronic profile differs significantly: the trifluoromethyl group in the thiazole derivative increases lipophilicity and metabolic stability compared to the methyl group in thiolan-3-ol. The thiazole ring’s aromaticity also confers distinct reactivity compared to the non-aromatic thiolane.

Heterocyclic Analogues with Varied Cores

3-(Substituted Methylthio)-4-Phenyl-5-(3,4,5-Trimethoxyphenyl)-4H-1,2,4-Triazoles

Comparison :

- Unlike thiolan-3-ol, triazoles are aromatic and planar, enabling π-π stacking interactions.

Thiolan-3-ol (Parent Compound)

Comparison :

Physicochemical and Functional Group Analysis

Table 1: Comparative Data for 3-(4-Chloro-3-methylphenyl)thiolan-3-ol and Analogues

Research Implications and Limitations

- Its synthesis pathway remains undocumented in the provided evidence.

- Structural Insights : Compounds like N-(4-chloro-3-methylphenyl)succinamic acid highlight the role of hydrogen bonding in crystal engineering, a property that could be leveraged in designing thiolan-3-ol derivatives for solid-state applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.